N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide
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Overview
Description
The compound “N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide” is a complex organic molecule that contains several functional groups including a benzo[d]thiazol-2-ylthio group, a 4-hydroxynaphthalen-1-yl group, and a 4-ethoxybenzenesulfonamide group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2-ylthio group, the 4-hydroxynaphthalen-1-yl group, and the 4-ethoxybenzenesulfonamide group would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the benzo[d]thiazol-2-ylthio group might undergo reactions with electrophiles, the 4-hydroxynaphthalen-1-yl group might undergo reactions with bases, and the 4-ethoxybenzenesulfonamide group might undergo reactions with acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy Application : Zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including structures similar to the queried compound, have been highlighted for their high singlet oxygen quantum yield. These properties make them potent Type II photosensitizers, suitable for treating cancer through photodynamic therapy due to their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
DNA Interaction and Anticancer Activity
- DNA Binding and Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes, featuring benzenesulfonamide derivatives, have shown significant DNA binding, cleavage, and anticancer activities. These complexes exhibit the potential to induce cell death primarily through apoptosis in human tumor cells, highlighting their relevance in developing new anticancer therapies (González-Álvarez et al., 2013).
Electroluminescent Devices
- Electroluminescence for OLEDs : Benzothiazole derivatives, including those related to the queried compound, have been synthesized for use in organic light-emitting diodes (OLEDs). These materials offer promising electroluminescent properties, particularly for blue fluorescent materials, making them suitable for various applications in display and lighting technologies (Fu et al., 2009).
Antimicrobial and Antiproliferative Agents
- Antimicrobial and Antiproliferative Effects : Synthesis of benzothiazole derivatives has led to compounds with high anticancer potential against several cancer cell lines, demonstrating significant inhibitory activities. These findings support the potential of benzothiazole sulfonamide derivatives in developing new anticancer agents for treating gastrointestinal adenocarcinomas (Tsai et al., 2016).
Fluorescence Switching and Sensing Applications
- Fluorescence Switching : Triphenylamine–benzothiazole derivatives have exhibited temperature-controlled locally excited and twisted intramolecular charge-transfer state-dependent fluorescence switching. Such properties are crucial for developing new materials for fluorescence switching and tuning applications in sensors and optoelectronic devices (Kundu et al., 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets and induce changes that lead to their anti-tubercular activity .
Biochemical Pathways
tuberculosis, suggesting they may affect the biochemical pathways related to the survival and proliferation of this bacterium .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties of similar compounds .
Result of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S3/c1-2-31-16-11-13-17(14-12-16)34(29,30)27-21-15-23(24(28)19-8-4-3-7-18(19)21)33-25-26-20-9-5-6-10-22(20)32-25/h3-15,27-28H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXWCLSYBATPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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